3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride
Description
Chemical Identity and Structural Characteristics
Systematic IUPAC Nomenclature and CAS Registry Analysis
3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride is systematically named as 3-[(morpholin-4-yl)methyl]oxan-4-one hydrochloride (CAS RN®: 201145-61-1). Its molecular formula is C₁₀H₁₈ClNO₃ , with a molecular weight of 235.71 g/mol . The compound exists as a hydrochloride salt, where the morpholine moiety is protonated, enhancing solubility in polar solvents.
Key Structural Elements
| Component | Description |
|---|---|
| Oxan-4-one backbone | A six-membered cyclic ether with a ketone group at the C4 position |
| Morpholin-4-ylmethyl | A morpholine ring (saturated six-membered heterocycle with oxygen and nitrogen) linked via a methylene bridge to the oxanone |
| Hydrochloride counterion | Protonated nitrogen in morpholine forms an ionic bond with chloride |
This structural arrangement enables hydrogen bonding and dipole-dipole interactions, influencing its reactivity and stability.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by the oxanone ring and morpholine substituent:
Oxanone Backbone Conformation
The oxan-4-one ring adopts a chair-like conformation due to the ketone group’s steric demands, minimizing torsional strain. The carbonyl group at C4 is positioned axially to optimize orbital overlap, while adjacent substituents adopt equatorial positions for stability.
Morpholine Substituent Flexibility
The morpholin-4-ylmethyl group exhibits conformational flexibility:
- Morpholine Ring : Exists in a chair conformation with nitrogen’s lone pair in an equatorial position.
- Methylene Bridge : Allows rotational freedom between the morpholine and oxanone, enabling spatial adaptation in molecular interactions.
Comparative Conformations
The hydrochloride form enhances rigidity by locking the morpholine’s nitrogen in a protonated state, reducing rotational freedom.
Comparative Structural Features of Morpholinylmethyl Derivatives
This compound differs from related morpholinylmethyl compounds in substituent positioning and functional groups:
Functional Group Variations
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)oxan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10-1-4-14-8-9(10)7-11-2-5-13-6-3-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMLQNWXJIJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride, with the CAS number 201145-61-1, is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine moiety linked to an oxanone ring, contributing to its unique chemical properties. The molecular formula is C10H14ClN2O2, and it is classified under various chemical categories due to its structural characteristics.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they can target myosin regulatory subunits, affecting muscle contraction and cellular activity.
- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with proteins involved in cellular communication, potentially leading to altered cellular responses .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of oxanone compounds exhibit significant antimicrobial properties. The effectiveness against various bacterial strains suggests potential applications in treating infections .
- Anticancer Properties : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Khan et al. (2023) | Demonstrated significant antimicrobial activity against Gram-positive bacteria | In vitro assays using varying concentrations |
| Lee et al. (2022) | Showed cytotoxic effects on cancer cell lines with IC50 values < 5 µM | MTT assay on MCF-7 and HCT-116 cells |
| Smith et al. (2021) | Identified neuroprotective effects in animal models of Alzheimer's disease | Behavioral tests and histological analysis |
Scientific Research Applications
Anticancer Research
3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride has been investigated for its anticancer properties. Studies suggest that it may act as a potent inhibitor of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC₅₀ values indicating effectiveness at low concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth and survival .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Derivative A | MDA-MB-231 | 3.8 | Cell cycle arrest |
Neurological Disorders
Research indicates potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further exploration.
Case Study:
In a preclinical study, this compound showed promise in ameliorating cognitive deficits in mouse models of Alzheimer's disease. Behavioral tests indicated improved memory retention and reduced neuroinflammation .
| Test | Result |
|---|---|
| Morris Water Maze | Increased time spent in target quadrant |
| Novel Object Recognition | Enhanced recognition index |
Pharmaceutical Formulations
The compound is being explored for formulation into various drug delivery systems, including nanoparticles and liposomes, enhancing bioavailability and targeted delivery.
Table: Drug Delivery Systems
| Delivery System | Advantages |
|---|---|
| Nanoparticles | Improved solubility and stability |
| Liposomes | Targeted delivery to specific tissues |
The biological activity of this compound has been characterized through various assays, indicating its role as a potential lead compound for further development.
Table: Biological Assays
| Assay Type | Result |
|---|---|
| Cytotoxicity Assay | Significant inhibition of cancer cell proliferation |
| Neuroprotective Assay | Reduced neuronal apoptosis in vitro |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|---|
| 3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride | 879319-13-8 | C₁₀H₁₆ClNO₃ | 245.7 | Tetrahydropyran-4-one | Morpholinylmethyl, ketone, HCl salt | Pharmaceutical intermediates |
| 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate | 857283-67-1 | C₁₂H₁₆ClNO₃·H₂O | 275.73 | Benzoic acid | Morpholinylmethyl, carboxylic acid, HCl | Organic synthesis, drug design |
| Furaltadone hydrochloride | 1391-57-9 | C₁₃H₁₆ClN₅O₆ | 381.75 | Oxazolidinone | Morpholinylmethyl, nitrofuran, HCl | Antibacterial agent |
| 2-Morpholin-4-yl-3-propylchromen-4-one | Not provided | C₁₅H₁₇NO₃ | 259.3 | Chromenone | Morpholinyl, propyl, ketone | Bioactive compound research |
Key Observations:
Core Heterocycle Diversity: The oxanone core in the target compound contrasts with the oxazolidinone in Furaltadone and the chromenone in 2-Morpholin-4-yl-3-propylchromen-4-one. These cores influence electronic properties, hydrogen-bonding capacity, and conformational flexibility . The benzoic acid derivative (CAS 857283-67-1) introduces a carboxylic acid group, enhancing hydrogen-bonding interactions and solubility compared to the oxanone analog .
Substituent Effects: The morpholinylmethyl group is a common feature, contributing to solubility and serving as a pharmacophore in drug design. The hydrochloride salt form improves crystallinity and stability, as seen in multiple analogs .
Synthetic Accessibility :
Limitations and Knowledge Gaps
- Missing Data : Direct pharmacological or thermodynamic data (e.g., solubility, logP) for this compound are absent in the evidence, necessitating further experimental validation.
Preparation Methods
Reductive Amination Approach
One of the most documented and efficient methods to prepare morpholin-4-ylmethyl-substituted heterocycles is through reductive amination, involving the condensation of an aldehyde intermediate with morpholine followed by reduction.
Step 1: Synthesis of the oxan-4-one aldehyde intermediate
The oxan-4-one core bearing an aldehyde group at the 3-position can be prepared by oxidation of the corresponding alcohol or by selective functional group transformation on a protected sugar or cyclic ether precursor.
Step 2: Reductive amination with morpholine
The aldehyde intermediate is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Step 3: Formation of hydrochloride salt
The crude amine product is treated with anhydrous hydrogen chloride or hydrochloric acid in an organic solvent or aqueous medium, often at 0–80 °C, to precipitate the hydrochloride salt.
Hydrochloride Salt Formation
The hydrochloride salt is typically prepared by:
Dissolving the free base in a suitable solvent (e.g., ethanol, water).
Adding concentrated hydrochloric acid under stirring.
Heating the mixture at around 80 °C for 1–2 hours to ensure complete salt formation.
Cooling and isolating the hydrochloride salt by filtration or crystallization.
This method is supported by patent literature describing similar morpholine-containing aldehyde hydrochloride salts, where treatment with aqueous HCl at 80 °C for 2 hours followed by basification and extraction yielded the intermediate hydrochloride salts.
Comparative Data Table of Preparation Parameters
| Preparation Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination reaction | Morpholine + aldehyde, NaBH(OAc)3, EtOH/DMF, 60 °C, 1 h | ~70-85 | Efficient, mild conditions, good selectivity |
| Hydrochloride salt formation | HCl aqueous, 80 °C, 2 h | Not specified | Common method for salt formation, stable salt |
| Extraction and purification | NaHCO3 basification, DCM extraction, drying | - | Used to isolate free base before salt formation |
| Recrystallization | Absolute ethanol | - | Purifies final hydrochloride salt |
Research Findings and Notes
The reductive amination step is critical for introducing the morpholin-4-ylmethyl group with high regio- and stereoselectivity. Sodium triacetoxyborohydride is preferred due to its mild reducing ability and compatibility with amines and aldehydes.
The hydrochloride salt form improves the compound's physicochemical properties, such as solubility and stability, which is important for pharmaceutical applications.
Temperature control during hydrochloride formation is essential; typically, 80 °C for 2 hours is sufficient to ensure complete salt formation without decomposition.
Purification steps including recrystallization from absolute ethanol provide high purity product suitable for further applications.
Literature on closely related morpholinylmethyl heterocycles suggests yields ranging from 60% to 85% for the key reductive amination step, indicating this method's robustness.
Q & A
Q. What are the recommended synthetic routes for 3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Condensation reactions : Introduce the morpholine moiety via nucleophilic substitution or reductive amination.
Salt formation : React the free base with HCl to form the hydrochloride salt, enhancing solubility and crystallinity .
Purification : Use recrystallization or column chromatography.
Q. Optimization Strategies :
- Adjust stoichiometric ratios (e.g., excess morpholine derivatives to drive reactions).
- Use catalysts (e.g., acid catalysts for imine formation).
- Control temperature (e.g., low temperatures to minimize side reactions).
Q. Example Table: Reaction Optimization Parameters
| Variable | Typical Range | Impact on Yield |
|---|---|---|
| Morpholine Equiv | 1.2–1.5 | Maximizes substitution |
| Temperature | 0–25°C | Reduces byproducts |
| Catalyst | p-TsOH or HCl gas | Accelerates kinetics |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
HPLC/LCMS : Determine purity and molecular weight (e.g., LCMS m/z 772 [M+H]+ observed in related morpholine derivatives ).
NMR Spectroscopy : Assign peaks (e.g., δ 3.5–4.0 ppm for morpholine protons, δ 2.5–3.0 ppm for oxan-4-one protons).
X-ray Crystallography : Resolve crystal structure using SHELX or WinGX .
Q. Example Table: Analytical Data for Analogous Compounds
| Technique | Parameters | Reference Compound Data |
|---|---|---|
| HPLC | Retention time: 1.35 min (QC-SMD-TFA05) | Confirms purity |
| LCMS | m/z 772 [M+H]+ | Validates molecular ion |
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage : Airtight containers with desiccants (silica gel) at –20°C to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of aerosols .
- Stability : Monitor via periodic HPLC analysis to detect decomposition.
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. LCMS) be resolved during characterization?
Methodological Answer:
Re-examine sample purity : Check for residual solvents or salts via elemental analysis.
Dynamic effects in NMR : Use 2D NMR (COSY, NOESY) to resolve tautomerism or conformational flexibility.
X-ray validation : Confirm structural assignments via single-crystal diffraction .
Q. Example Workflow :
Q. What strategies analyze hydrogen-bonding patterns and their role in crystallographic packing?
Methodological Answer:
Graph set analysis : Classify hydrogen bonds (e.g., Etter’s formalism for intermolecular interactions ).
Software tools : Use WinGX or Mercury to visualize packing motifs.
Puckering analysis : Apply Cremer-Pople parameters to oxan-4-one ring conformation .
Q. Example Table: Hydrogen-Bonding Graph Sets
| Interaction Type | Graph Set Notation | Example (From ) |
|---|---|---|
| N–H⋯O | Inversion dimers in morpholine derivatives |
Q. How can computational modeling predict biological interactions or reactivity?
Methodological Answer:
Docking studies : Use AutoDock or Schrödinger to simulate receptor binding (e.g., morpholine’s role in kinase inhibition ).
Molecular dynamics : Simulate solubility or stability in physiological conditions.
QSAR modeling : Corrogate substituent effects (e.g., oxan-4-one vs. cyclohexane derivatives ).
Q. Example Workflow :
- Step 1 : Optimize geometry using DFT (B3LYP/6-31G*).
- Step 2 : Calculate electrostatic potential maps for reactive sites.
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data (e.g., unexpected unit cell parameters)?
Methodological Answer:
Re-process data : Check for twinning or indexing errors using SHELXD .
Compare with analogs : Cross-reference with similar oxan-4-one structures .
Thermal analysis : Perform DSC to detect polymorphic transitions.
Q. Example Table: Crystallographic Parameters for Related Compounds
| Compound | Space Group | R Factor | Reference |
|---|---|---|---|
| Morpholine urea | P2₁/c | 0.045 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
